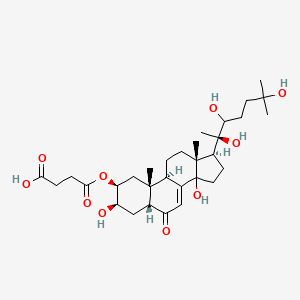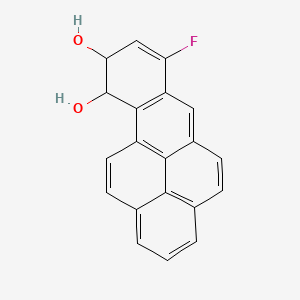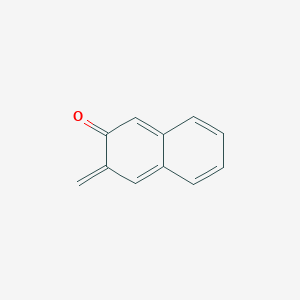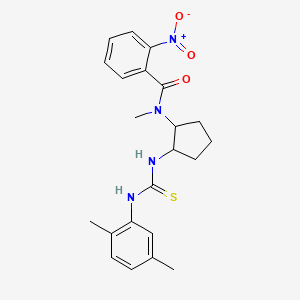
Cholest-7-en-6-one, 2-(3-carboxy-1-oxopropoxy)-3,14,20,22,25-pentahydroxy-, (2beta,3beta,5beta,22R)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Cholest-7-en-6-one, 2-(3-carboxy-1-oxopropoxy)-3,14,20,22,25-pentahydroxy-, (2beta,3beta,5beta,22R)-” is a complex organic compound that belongs to the class of steroids. Steroids are a large family of organic compounds with a characteristic molecular structure containing four rings of carbon atoms. This particular compound is notable for its multiple hydroxyl groups and a carboxy-oxopropoxy side chain, which may impart unique chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “Cholest-7-en-6-one, 2-(3-carboxy-1-oxopropoxy)-3,14,20,22,25-pentahydroxy-, (2beta,3beta,5beta,22R)-” typically involves multi-step organic synthesis. The process may start with a basic steroid structure, such as cholesterol, and involve various functional group transformations including oxidation, esterification, and hydroxylation. Each step requires specific reagents and conditions, such as:
Oxidation: Using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.
Esterification: Employing reagents like dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP).
Hydroxylation: Utilizing reagents such as osmium tetroxide (OsO4) or hydrogen peroxide (H2O2).
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. This would require optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and equipment.
化学反応の分析
Types of Reactions
“Cholest-7-en-6-one, 2-(3-carboxy-1-oxopropoxy)-3,14,20,22,25-pentahydroxy-, (2beta,3beta,5beta,22R)-” can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of ketone groups to hydroxyl groups.
Substitution: Replacement of functional groups with other groups, such as halogenation.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or potassium permanganate (KMnO4).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
科学的研究の応用
Chemistry: As a precursor for the synthesis of other complex steroids.
Biology: Studying its effects on cellular processes and its role in metabolic pathways.
Medicine: Investigating its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Use in the production of steroid-based pharmaceuticals or as a biochemical reagent.
作用機序
The mechanism of action of this compound would involve its interaction with specific molecular targets, such as enzymes or receptors. The multiple hydroxyl groups and the carboxy-oxopropoxy side chain may allow it to form hydrogen bonds and other interactions with biological molecules, influencing various pathways and processes.
類似化合物との比較
Similar Compounds
Cholesterol: A precursor in the biosynthesis of steroid hormones.
Corticosteroids: Steroid hormones involved in the regulation of inflammation and immune response.
Anabolic Steroids: Synthetic derivatives of testosterone used to promote muscle growth.
Uniqueness
“Cholest-7-en-6-one, 2-(3-carboxy-1-oxopropoxy)-3,14,20,22,25-pentahydroxy-, (2beta,3beta,5beta,22R)-” is unique due to its specific functional groups and stereochemistry, which may impart distinct chemical and biological properties compared to other steroids.
特性
CAS番号 |
78832-67-4 |
|---|---|
分子式 |
C31H48O10 |
分子量 |
580.7 g/mol |
IUPAC名 |
4-[[(2S,3R,5R,9R,10R,13R,17S)-3,14-dihydroxy-10,13-dimethyl-6-oxo-17-[(2R)-2,3,6-trihydroxy-6-methylheptan-2-yl]-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-2-yl]oxy]-4-oxobutanoic acid |
InChI |
InChI=1S/C31H48O10/c1-27(2,38)11-10-24(34)30(5,39)23-9-13-31(40)18-14-20(32)19-15-21(33)22(41-26(37)7-6-25(35)36)16-28(19,3)17(18)8-12-29(23,31)4/h14,17,19,21-24,33-34,38-40H,6-13,15-16H2,1-5H3,(H,35,36)/t17-,19-,21+,22-,23-,24?,28+,29+,30+,31?/m0/s1 |
InChIキー |
DPULBYBNKZZWKM-MYNQUVIASA-N |
異性体SMILES |
C[C@]12CC[C@H]3C(=CC(=O)[C@H]4[C@@]3(C[C@@H]([C@@H](C4)O)OC(=O)CCC(=O)O)C)C1(CC[C@@H]2[C@](C)(C(CCC(C)(C)O)O)O)O |
正規SMILES |
CC12CCC3C(=CC(=O)C4C3(CC(C(C4)O)OC(=O)CCC(=O)O)C)C1(CCC2C(C)(C(CCC(C)(C)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8-[(Oxolan-2-yl)methyl]-1,4-dioxaspiro[4.5]dec-6-ene](/img/structure/B14430651.png)

![[2-[Bis(aziridin-1-yl)phosphoryloxymethyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] acetate](/img/structure/B14430660.png)


![6-[(4-Aminobutyl)(methyl)amino]-2,3-dihydrophthalazine-1,4-dione](/img/structure/B14430671.png)

![5,5-Dimethylbicyclo[2.1.1]hexane-1-carbonyl chloride](/img/structure/B14430683.png)




![2-{3-[(Trimethylsilyl)oxy]phenyl}propane-2-peroxol](/img/structure/B14430721.png)
![4-Carbamoyl-1-(3-{4-[(E)-(Hydroxyimino)methyl]pyridinium-1-Yl}propyl)pyridinium](/img/structure/B14430725.png)
